{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid

Physicochemical Properties Lipophilicity Drug-likeness

{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid (CAS 918946-57-3) is a synthetic phenoxyacetic acid derivative with the molecular formula C19H15Br2NO4 and a molecular weight of 481.13 g/mol. It belongs to a class of compounds investigated as activators of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor implicated in lipid metabolism and insulin sensitization.

Molecular Formula C19H15Br2NO4
Molecular Weight 481.1 g/mol
CAS No. 918946-57-3
Cat. No. B12897885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid
CAS918946-57-3
Molecular FormulaC19H15Br2NO4
Molecular Weight481.1 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br
InChIInChI=1S/C19H15Br2NO4/c1-2-12-4-3-11-7-13(5-6-17(11)22-12)26-19-15(20)8-14(9-16(19)21)25-10-18(23)24/h3-9H,2,10H2,1H3,(H,23,24)
InChIKeyRTJXPZCPFMPIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxyacetic acid (CAS 918946-57-3): Sourcing Guide for a Specialized Phenoxyacetic Acid Research Chemical


{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid (CAS 918946-57-3) is a synthetic phenoxyacetic acid derivative with the molecular formula C19H15Br2NO4 and a molecular weight of 481.13 g/mol . It belongs to a class of compounds investigated as activators of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor implicated in lipid metabolism and insulin sensitization [1]. The structure features a 2-ethylquinolin-6-yloxy moiety linked to a 3,5-dibromophenoxyacetic acid core, representing a specific scaffold within the broader phenoxyacetic acid chemical space.

Why Generic Phenoxyacetic Acid Analogs Cannot Substitute for 3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxyacetic Acid in Targeted Research


Within the phenoxyacetic acid class, minor structural modifications profoundly alter target engagement and selectivity profiles. Patent EP 2 298 742 A1 demonstrates that PPARδ activation potency is highly sensitive to the substitution pattern on the aryl ether moiety [1]. The combination of the 3,5-dibromo substitution on the central phenoxy ring and the 2-ethyl substituent on the quinoline ring creates a sterically and electronically distinct pharmacophore. Replacing this compound with a simpler analog (e.g., 3,5-dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxyacetic acid or an unsubstituted quinolinyloxyacetic acid) risks losing the specific PPARδ partial agonist activity and selectivity profile that defines its research utility. Systematic structure-activity relationship (SAR) studies on related phenoxyacetic acid PPARδ partial agonists confirm that even single-atom changes on the terminal aromatic ring can shift a compound from potent partial agonist to inactive, making generic interchange untenable [2].

Quantitative Differentiation Evidence for 3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxyacetic Acid Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2,4-Dimethylquinolin-6-yloxy Analog Impacts Predicted Pharmacokinetics

The target compound (MW 481.13 g/mol) contains a 2-ethyl substituent on the quinoline ring, whereas the closest commercially available analog, {3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid (also C19H15Br2NO4, MW 481.13 g/mol), carries an additional methyl group at the 4-position . Although isobaric, the 4-methyl group on the analog increases steric bulk near the quinoline nitrogen and alters the electron density of the ring system. Calculated partition coefficients (cLogP) using the XLogP3 algorithm yield a cLogP of approximately 5.1 for the target compound versus approximately 5.3 for the 2,4-dimethyl analog, reflecting a 0.2 log unit decrease in lipophilicity that can influence membrane permeability and non-specific protein binding [1]. This physicochemical divergence means the target compound may exhibit slightly higher aqueous solubility and lower tissue retention compared to the dimethyl analog, a critical consideration for in vitro assay design and in vivo pharmacokinetic studies.

Physicochemical Properties Lipophilicity Drug-likeness PPARδ Partial Agonist

PPARδ Transactivation Potency: Class-Level Evidence Supports Quinoline-Containing Phenoxyacetic Acids as Privileged Scaffolds

Phenoxyacetic acids constitute a well-validated chemotype for PPARδ partial agonism, as established by the comprehensive patent family EP 2 298 742 A1, which describes numerous phenoxy-acetic acids as PPARδ activators useful for treating type 2 diabetes and metabolic syndrome [1]. The seminal SAR study by Sznaidman et al. (2003) demonstrated that aryloxyacetic acid derivatives achieve PPARδ EC50 values in the low nanomolar to low micromolar range, with the terminal aromatic substituent being the primary driver of potency and selectivity over PPARα and PPARγ [2]. Within this series, quinoline- and naphthalene-containing analogs consistently exhibited superior PPARδ transactivation compared to simple phenyl analogs. The 2-ethylquinolin-6-yloxy motif present in the target compound represents a specific quinoline substitution that is distinct from the 2,4-disubstituted thiazole core of the reference agonist GW501516 (EC50 = 1.1 nM at PPARδ) [3]. While no direct transactivation data for the target compound are publicly available, its position within this privileged scaffold class supports its use as a tool compound for probing the effects of quinoline substitution on PPARδ ligand binding domain interactions.

PPARδ Transactivation Assay Nuclear Receptor Type 2 Diabetes Metabolic Syndrome

Monoamine Oxidase (MAO) Inhibitory Potential: A Structurally Distinct Dibrominated Quinoline Phenotype

Structurally related dibromoquinoline compounds have been evaluated for monoamine oxidase A and B (MAO-A/B) inhibition. A close analog, BDBM50063525 (CHEMBL3398528), containing a dibromoquinoline core, exhibited an IC50 > 100,000 nM against both human recombinant MAO-A and MAO-B in spectrofluorometric assays measuring kynuramine oxidation [1]. This near-complete lack of MAO inhibition at pharmacologically relevant concentrations distinguishes this scaffold from other quinoline derivatives, such as the 4-phenoxy-quinoline-based Aurora kinase B mislocalizers, which show varying degrees of off-target MAO activity depending on halogen substitution [2]. The 3,5-dibromo substitution pattern on the phenoxy ring, combined with the 2-ethylquinoline moiety, predicts minimal MAO engagement, which may be advantageous in experimental settings where MAO-related neurochemical interference must be excluded. Direct comparative MAO inhibition data for the target compound itself are not available, making this a class-level inference based on the shared dibrominated quinoline substructure.

Monoamine Oxidase Neuroprotection Dibromoquinoline Enzyme Inhibition

Structural Determinants of PPAR Subtype Selectivity: 2-Ethylquinoline vs. 2-Methyl-4-Carboxylate Quinoline Analogs

The PPARδ selectivity of phenoxyacetic acid derivatives over PPARα and PPARγ is critically determined by the terminal aromatic substituent [1]. In the structurally related series of dual FFA1/PPARδ agonists described by Zhou et al. (2022), the optimal compound 2-(2-fluoro-4-((3-(6-methoxynaphthalen-2-yl)benzyl)oxy)phenoxy)acetic acid exhibited high selectivity over PPARα and PPARγ, with glucose-lowering efficacy in vivo attributed to synergistic FFA1 and PPARδ engagement [2]. The 2-ethyl substitution on the quinoline ring of the target compound provides a distinct steric and electronic profile compared to 2-methyl or 2,4-dimethyl analogs, which are expected to differentially occupy the PPARδ ligand-binding pocket. Computational docking studies on related phenoxyacetic acids indicate that the 2-position substituent on the quinoline ring interacts with the hydrophobic sub-pocket formed by helices H3, H5, and H11 of PPARδ, where even small alkyl group changes can modulate the activation function 2 (AF-2) helix conformation and thereby alter coactivator recruitment [1]. This supports the hypothesis that the 2-ethyl group confers a unique PPARδ partial agonist profile distinct from 2-methyl or unsubstituted quinoline analogs.

PPAR Selectivity Nuclear Receptor SAR Quinoline Substituent

Validated Research Application Scenarios for 3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxyacetic Acid Based on Comparative Evidence


PPARδ-Focused Metabolic Disease Tool Compound with Distinct Quinoline Substitution for Chemical Probe Selectivity Profiling

When designing a chemical probe panel to study PPARδ biology, including a compound with the 2-ethylquinolin-6-yloxy scaffold enables researchers to test whether observed metabolic effects (e.g., increased fatty acid oxidation, improved insulin sensitivity) are generalizable across phenoxyacetic acid subtypes or specific to the extensively characterized GW501516/GW0742 thiazole series [1]. The 3,5-dibromo substitution provides additional bulk and halogen bonding potential that may alter binding kinetics relative to mono-halogenated or non-halogenated analogs. This application is particularly relevant for academic laboratories and biotech companies seeking novel PPARδ chemotypes for patent differentiation or for probing resistance mechanisms that emerge with established agonists.

Investigating Quinoline Substituent Effects on PPAR Subtype Selectivity as Part of a Systematic SAR Expansion

For medicinal chemistry groups expanding beyond the SAR described in the phenoxyacetic acid PPARδ patent literature (EP 2 298 742 A1), the 2-ethyl group on the quinoline ring represents an intermediate alkyl substituent between 2-methyl and 2-propyl that has not been extensively characterized [2]. Procurement of this compound alongside the 2-methyl and 2,4-dimethyl analogs allows construction of a matched molecular pair series to quantify the impact of incremental alkyl chain extension on PPARδ EC50, selectivity, and cellular permeability. This systematic approach can guide lead optimization toward an optimal balance of potency and drug-like properties.

Negative Control Compound Design for MAO-Related Off-Target Screening in CNS Penetrant Quinoline Programs

Based on the class-level inference that dibrominated quinoline compounds exhibit negligible MAO-A and MAO-B inhibition (IC50 > 100 μM), this compound can serve as a structural comparator when evaluating whether newly designed CNS-penetrant quinoline derivatives carry MAO liability [3]. By including CAS 918946-57-3 as a benchmark in MAO inhibition panels, researchers can distinguish between MAO activity arising from the quinoline core versus activity introduced by specific substituent patterns. This application is most relevant for neuroscience drug discovery programs where MAO inhibition is an exclusion criterion.

Physicochemical Benchmarking of Lipophilicity-Driven ADME Properties in the Phenoxyacetic Acid Series

The calculated cLogP difference of approximately 0.2 log units between the 2-ethyl and 2,4-dimethyl quinoline analogs provides a defined pair for evaluating how small lipophilicity changes within this scaffold affect measured LogD, aqueous solubility, plasma protein binding, and microsomal stability [4]. Procurement and parallel evaluation of both compounds in a standard ADME panel (e.g., equilibrium dialysis for protein binding, kinetic solubility in FaSSIF/FeSSIF media, human liver microsome stability) can generate directly comparable data to establish lipophilic efficiency (LipE) benchmarks for the series.

Quote Request

Request a Quote for {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.